Benzenediazonium, 4-methoxy-, chloride
Overview
Description
Benzenediazonium, 4-methoxy-, chloride, also known as 4-methoxybenzenediazonium chloride, is an organic compound that belongs to the diazonium salt family. It is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring with a methoxy group (-OCH₃) at the para position. This compound is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenediazonium, 4-methoxy-, chloride is typically synthesized through the diazotization of 4-methoxyaniline. The process involves the reaction of 4-methoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt . The reaction can be represented as follows:
4-Methoxyaniline+HNO2+HCl→4-Methoxybenzenediazonium chloride+2H2O
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to maintain low temperatures and prevent decomposition. The diazonium salt is often used immediately after synthesis due to its instability at higher temperatures.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-methoxy-, chloride undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions.
Substitution Reactions: The diazonium group can be replaced by other functional groups such as halides, hydroxyl, and cyano groups. .
Coupling Reactions: This compound can react with phenols, naphthols, and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Coupling: Sodium hydroxide (NaOH) and phenol or aniline derivatives are used in coupling reactions.
Reduction: Reducing agents such as hypophosphorous acid (H₃PO₂) are used to replace the diazonium group with hydrogen.
Major Products
Substitution: Chlorobenzene, bromobenzene, iodobenzene, and benzonitrile.
Coupling: Azo dyes such as p-hydroxyazobenzene and p-aminoazobenzene.
Reduction: Aniline derivatives.
Scientific Research Applications
Benzenediazonium, 4-methoxy-, chloride has diverse applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including azo dyes, pharmaceuticals, and agrochemicals.
Material Science: It is employed in the functionalization of materials such as single-wall carbon nanotubes.
Biological Research: The compound exhibits antimicrobial and anticancer properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of benzenediazonium, 4-methoxy-, chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as coupling and substitution, to form new compounds. The diazonium ion acts as an electrophile, reacting with nucleophiles to form stable products .
Comparison with Similar Compounds
Benzenediazonium, 4-methoxy-, chloride is part of the broader class of diazonium compounds, which share the general formula R-N₂⁺X⁻, where R is an organic group and X is an anion . Similar compounds include:
Benzenediazonium chloride: Lacks the methoxy group, making it less reactive in certain coupling reactions.
4-Chlorobenzenediazonium chloride: Contains a chlorine atom instead of a methoxy group, affecting its reactivity and applications.
4-Nitrobenzenediazonium chloride: Contains a nitro group, which significantly alters its reactivity and stability.
This compound is unique due to the presence of the methoxy group, which enhances its reactivity in electrophilic substitution and coupling reactions, making it particularly useful in the synthesis of azo dyes and other organic compounds.
Properties
IUPAC Name |
4-methoxybenzenediazonium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5H,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXUUPPXJWVTHH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]#N.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474018 | |
Record name | Benzenediazonium, 4-methoxy-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4346-59-2 | |
Record name | 4-Methoxybenzenediazonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4346-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 4-methoxy-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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